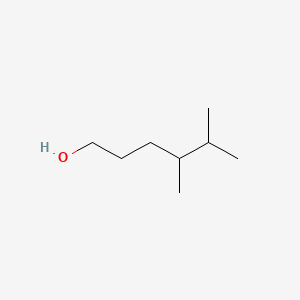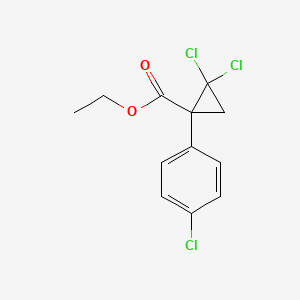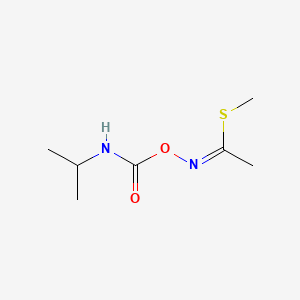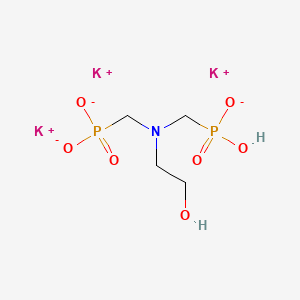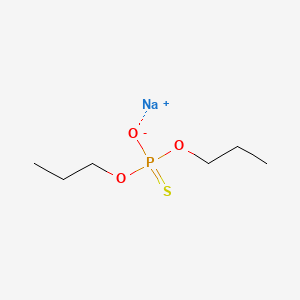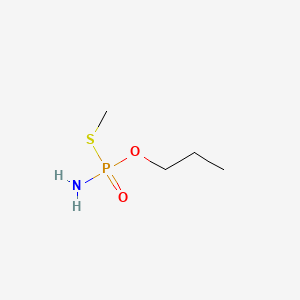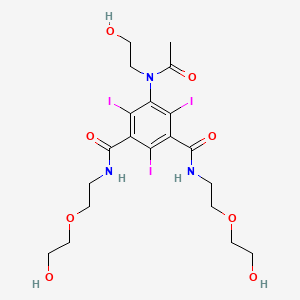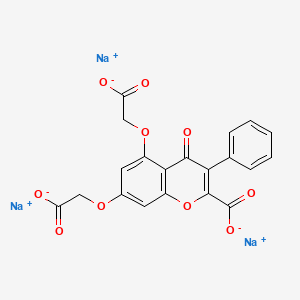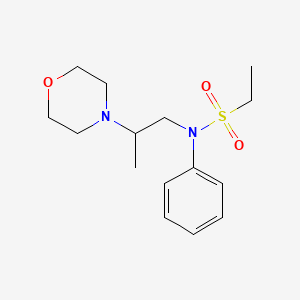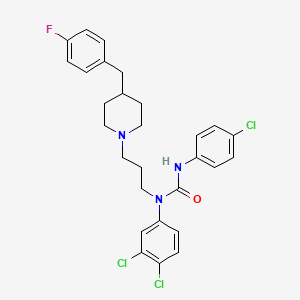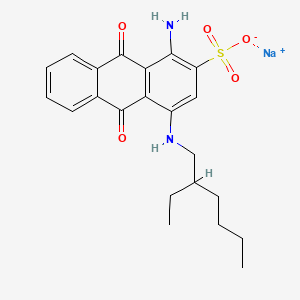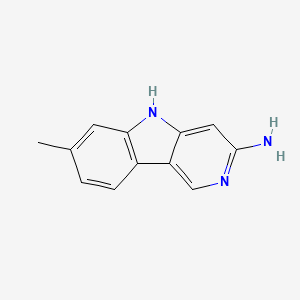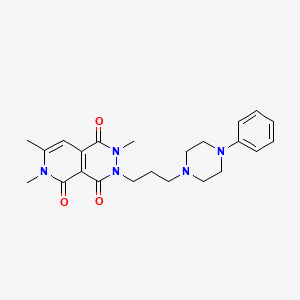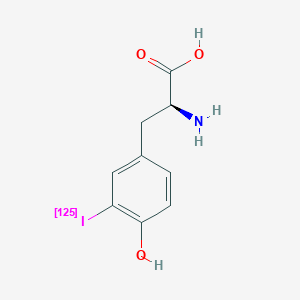
Iotyrosine I-125
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iotyrosine I-125 is a radioisotope of iodine, specifically iodine-125, which is used in various scientific and medical applications. It is a radioactive compound that has a half-life of approximately 59.392 days and decays by electron capture to an excited state of tellurium-125 . This compound is particularly significant in the fields of nuclear medicine, biological assays, and radiation therapy.
準備方法
Synthetic Routes and Reaction Conditions
Iotyrosine I-125 can be synthesized by iodinating tyrosine residues in proteins or peptides. One common method involves the use of the lactoperoxidase enzyme to catalyze the iodination reaction. For example, in the preparation of tyrosine A14 [125I]monoiodoinsulin, porcine insulin is reacted with iodine-125 using the lactoperoxidase method . The reaction product is then purified using gel electrophoresis.
Industrial Production Methods
Industrial production of iodine-125 typically involves neutron irradiation of enriched xenon-124 in a nuclear reactor. The resulting iodine-125 is then chemically separated and purified for use in various applications .
化学反応の分析
Types of Reactions
Iotyrosine I-125 undergoes several types of chemical reactions, including:
Oxidation: Iodine-125 can be oxidized to form higher oxidation states.
Reduction: It can be reduced back to its elemental form.
Substitution: Iodine-125 can participate in substitution reactions where it replaces other atoms or groups in a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium thiosulfate. The reactions are typically carried out under controlled conditions to ensure the stability of the radioactive iodine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the iodination of tyrosine residues, the major product is monoiodotyrosine .
科学的研究の応用
Iotyrosine I-125 has a wide range of scientific research applications, including:
Nuclear Medicine: Used in brachytherapy for the treatment of prostate cancer, uveal melanomas, and brain tumors.
Biological Assays: Employed in radioimmunoassays to tag antibodies and other proteins for detection.
Radiation Therapy: Utilized in interstitial permanent brachytherapy to deliver high doses of radiation to target lesions while minimizing exposure to surrounding tissues.
Chemistry: Used as a radiolabel in various chemical assays to track molecular interactions.
作用機序
The mechanism of action of Iotyrosine I-125 involves its decay by electron capture, which leads to the emission of low-energy gamma rays and Auger electrons. These emissions cause localized damage to cellular DNA, making it effective in radiation therapy for cancer treatment . The molecular targets include DNA and other cellular components, leading to cell death and tumor regression.
類似化合物との比較
Similar Compounds
Iodine-123: Another radioisotope of iodine used in diagnostic imaging due to its shorter half-life and higher energy emissions.
Iodine-131: Used in the treatment of thyroid cancer and hyperthyroidism due to its beta-emitting properties.
Liothyronine: A synthetic form of the thyroid hormone triiodothyronine (T3), used in thyroid hormone replacement therapy.
Uniqueness
Iotyrosine I-125 is unique due to its relatively long half-life and low-energy emissions, making it suitable for both therapeutic and diagnostic applications. Its ability to deliver targeted radiation doses with minimal damage to surrounding tissues sets it apart from other radioisotopes .
特性
CAS番号 |
19254-01-4 |
|---|---|
分子式 |
C9H10INO3 |
分子量 |
305.08 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i10-2 |
InChIキー |
UQTZMGFTRHFAAM-NKBFPWEVSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)[125I])O |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


